Didecyl undecyl phosphate

Description

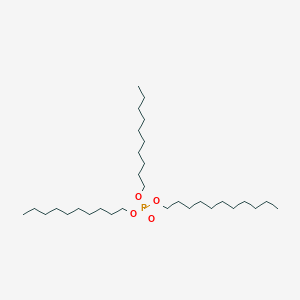

Structure

2D Structure

Properties

CAS No. |

115120-48-4 |

|---|---|

Molecular Formula |

C31H65O4P |

Molecular Weight |

532.8 g/mol |

IUPAC Name |

didecyl undecyl phosphate |

InChI |

InChI=1S/C31H65O4P/c1-4-7-10-13-16-19-22-25-28-31-35-36(32,33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-31H2,1-3H3 |

InChI Key |

SLUXXEHSJSKZNN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |

Other CAS No. |

115120-48-4 111163-40-7 |

Origin of Product |

United States |

Mechanistic Investigations of Didecyl Undecyl Phosphate Reactivity and Transformations

Elucidation of Decomposition Pathways in Phosphate (B84403) Esters

The stability of phosphate esters like didecyl undecyl phosphate is fundamentally governed by the strength and reactivity of their carbon-oxygen (C-O) and phosphorus-oxygen (P-O) bonds. The cleavage of these bonds initiates the decomposition cascade that ultimately leads to the formation of protective surface films.

The decomposition of phosphate esters can proceed through two primary, competing pathways: cleavage of the C-O bond or the P-O bond. The dominant mechanism is dictated by the molecular structure, the presence of catalysts, and the reaction environment. nih.govchemrxiv.orgacs.org

For alkyl phosphates such as this compound, C-O bond cleavage is often the predominant thermal decomposition route, particularly on catalytic ferrous surfaces. chemrxiv.orgchemrxiv.org This process is thought to occur via a β-hydride elimination mechanism, which forms an alkene that can desorb from the surface. chemrxiv.org The stability of the potential carbocation that would be formed upon C-O scission also plays a crucial role; alkyl groups capable of forming more stable cations are more susceptible to C-O bond cleavage. nih.govacs.org In contrast, P-O bond cleavage is less common for alkyl phosphates but can occur through nucleophilic substitution reactions, especially where β-hydride elimination is not feasible or sterically hindered. chemrxiv.org

Computational studies have shown that protonation significantly affects which bond is likely to break. nih.govacs.org Protonating the bridging oxygen atom (the one linking the phosphorus and carbon) lengthens both the C-O and P-O bonds, decreasing their dissociation energies. nih.gov However, the outcome depends on the protonation state of the rest of the molecule. Protonating the bridging oxygen when the nonbridging oxygens are also protonated tends to favor C-O cleavage, whereas protonating the bridging oxygen of the dianion form (R-O-PO₃²⁻) favors P-O cleavage. nih.govacs.org

| Factor | Favors C-O Cleavage | Favors P-O Cleavage | Source |

|---|---|---|---|

| Alkyl Group Structure | Ability to form a stable carbocation (e.g., tertiary > secondary > primary alkyls). Presence of β-hydrogens for elimination reactions. | Aryl groups (no β-hydrogens) or structures where nucleophilic attack at the phosphorus center is sterically accessible. | nih.govchemrxiv.orgacs.org |

| Surface Effects | Catalytic action of ferrous metal or metal oxide surfaces often promotes C-O scission via β-hydride elimination. | Occurs via nucleophilic substitution, potentially involving surface hydroxyl or oxygen species attacking the phosphorus atom. | chemrxiv.orgchemrxiv.org |

| Protonation State | Protonation of the bridging oxygen in an already acidic (protonated) phosphate monoester. | Protonation of the bridging oxygen in the dianionic form of a phosphate monoester. | nih.govacs.org |

The thermal decomposition of phosphate esters is a critical process that initiates the formation of protective films. Studies on analogous compounds like dibutylalkyl phosphonates show that their decomposition in the presence of nitric acid is an exothermic process that follows first-order kinetics. iaea.org Neat, unadulterated phosphonates are generally stable up to temperatures around 555 K, but the presence of acids can significantly lower the onset temperature for decomposition to a range of 380-403 K. iaea.org

Reactive force field molecular dynamics simulations have provided deeper insight into these processes on ferrous surfaces. For alkyl phosphates, chemisorption interactions with iron (α-Fe) and iron oxide (Fe₃O₄) surfaces occur even at room temperature. chemrxiv.org The rate of thermal decomposition is significantly higher on these reactive surfaces compared to more inert or passivated (hydroxylated) surfaces, indicating strong catalytic action. chemrxiv.orgchemrxiv.org Water, by leading to surface hydroxylation, can passivate the surface and inhibit the decomposition necessary for film formation. chemrxiv.org

The activation energy for decomposition is a key parameter. Thermodynamic analysis of related iron phosphate compounds shows that the dehydration and decomposition processes have activation energies that can range from approximately 150 to over 220 kJ/mol, depending on the specific reaction stage. researchgate.net The decomposition rate increases with temperature, and the specific structure of the alkyl substituent has a pronounced effect on the onset temperature for C-O cleavage. chemrxiv.org

| Parameter | Observation | Example Compound(s) | Source |

|---|---|---|---|

| Decomposition Onset | Lowered significantly by the presence of acids or on reactive metal surfaces. | Dibutylalkyl phosphonates, Tri-n-butyl phosphate (TNBP) | chemrxiv.orgiaea.org |

| Kinetics | Typically follows first-order kinetics for acid-solvated decomposition. | Dibutylalkyl phosphonates | iaea.org |

| Thermodynamics | Decomposition is generally an exothermic process. | Dibutylalkyl phosphonates | iaea.org |

| Activation Energy (Ea) | Ranges from ~150-240 kJ/mol for decomposition/dehydration of related iron phosphates. | FePO₄·2H₂O | researchgate.net |

| Surface Influence | Decomposition rates are much higher on reactive Fe and Fe₃O₄ surfaces compared to hydroxylated surfaces. | TNBP, Tri(s-butyl)phosphate (TSBP) | chemrxiv.orgchemrxiv.org |

Influence of External Stimuli on Phosphate Ester Chemical Dynamics

In many applications, this compound is subjected to external energy inputs, such as electric fields and mechanical stress, which can dramatically alter its chemical behavior and decomposition rate.

The presence of an external electric field can significantly accelerate the decomposition of phosphate esters. nih.govchemrxiv.orgresearchgate.net Nonequilibrium molecular dynamics simulations on tri-n-butyl phosphate (TNBP) confined between ferrous surfaces show that an applied electric field enhances the rate of C-O bond dissociation. nih.govchemrxiv.orgresearchgate.net This acceleration is attributed to several factors, including the elongation of the C-O bonds and an increase in the frequency of molecule-surface collisions. chemrxiv.orgresearchgate.net

The electric field induces a distinct spatial rearrangement of the dissociation products. nih.govacs.org The heterolytic cleavage of the C-O bond results in the formation of phosphate anions and alkyl cations. nih.govacs.org Under the influence of the field, the negatively charged phosphate anions are pulled toward the surface with a higher electric potential, while the positively charged alkyl cations are pushed toward the surface with a lower potential. nih.govchemrxiv.orgresearchgate.netacs.org This leads to an asymmetric growth of the resulting protective film. rsc.org The increased reactivity on iron oxide surfaces is primarily attributed to a reduction in the activation energy for decomposition, while on reactive iron surfaces, it is linked to an increase in the pre-exponential factor in the Arrhenius equation, corresponding to more frequent successful collisions. chemrxiv.orgresearchgate.netacs.org

Tribochemistry describes chemical reactions that are induced by mechanical energy at sliding interfaces. For phosphate esters, the high shear stress and pressure generated during rubbing contact are potent drivers of decomposition. rsc.orgnih.gov The rate of this mechanochemical decomposition increases exponentially with both the applied stress and the temperature. rsc.orgnih.gov

This relationship can be described by the Bell model, which incorporates the effects of temperature and stress on the reaction rate. rsc.org The model reveals that both the activation energy and a parameter known as the activation volume (which relates reactivity to stress) are key to understanding the process. rsc.orgnih.gov For phosphate esters, dissociative chemisorption via C-O bond cleavage is a primary initial step in the tribochemical reaction. nih.gov Interestingly, the interaction between electrical and mechanical stimuli can be complex; weak electric fields may actually increase the activation energy for decomposition by competing with shear-induced molecular orientations, while stronger fields dominate and lower the activation energy, explaining some contradictory experimental results on tribofilm growth. rsc.org

Formation and Chemical Nature of Protective Films Derived from Phosphate Esters

The primary function of phosphate ester additives like this compound in many applications is their ability to decompose and form a durable, protective film on metal surfaces. nih.govshreechem.in This film acts as a barrier that reduces friction and prevents wear between moving parts. mdpi.com

The formation mechanism begins with the adsorption of the phosphate ester molecule onto the metal oxide surface. mdpi.com Under thermal or tribochemical stress, the molecule decomposes, typically through the cleavage of one of its alkyl groups via C-O or P-O bond scission. mdpi.com This leaves a bound phosphate species on the surface, which can then react further with other bound species or incoming ester molecules. This subsequent reaction leads to polymerization, forming a glassy, amorphous film identified as an iron polyphosphate. chemrxiv.orgmdpi.commdpi.com The film incorporates phosphorus and oxygen, and elemental analysis shows that it may also contain carbon, indicating that not all organic groups are removed during the reaction. mdpi.com These films can be quite substantial, with studies on related additives reporting average thicknesses of up to 400 nm. mdpi.com

| Stage | Description | Source |

|---|---|---|

| 1. Adsorption | Phosphate ester molecules physically or chemically adsorb onto the ferrous metal or metal oxide surface. | chemrxiv.orgmdpi.com |

| 2. Decomposition | Under thermal, electrical, or mechanical stress, the adsorbed ester undergoes C-O or P-O bond cleavage, displacing an alkyl group. | nih.govmdpi.com |

| 3. Binding | A reactive phosphate species becomes chemically bound to the surface. | mdpi.com |

| 4. Polymerization | Bound phosphate species react with each other and/or with newly arriving ester molecules to form a cross-linked polyphosphate network. | mdpi.commdpi.com |

| 5. Film Growth | The polyphosphate network grows into a glassy, protective film of significant thickness. | mdpi.comresearchgate.net |

In Situ Spectroscopic Studies of Polyphosphate Tribofilm Growth

Specific in situ spectroscopic studies tracking the growth of polyphosphate tribofilms from this compound are not detailed in the available research. However, the methodologies for such investigations on analogous phosphate esters are well-established. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, particularly when adapted for in situ analysis under tribological conditions (tribo-testing), would be employed to monitor the chemical changes in real-time. These studies would typically focus on the disappearance of P-O-C (phosphate ester) bonds and the emergence of P-O-P (polyphosphate) and metal-O-P (metal phosphate) linkages, signaling the formation of the tribofilm.

Characterization of Iron Phosphate and Polyphosphate Film Compositions

While specific data for films from this compound is not available, the characterization of films from other alkyl phosphates on iron-based substrates reveals a complex composition. Analysis typically involves a combination of surface-sensitive techniques.

Surface Analysis Techniques for Phosphate Films

| Analytical Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state of elements (e.g., differentiating between phosphate, polyphosphate, and phosphide). It can confirm the presence of iron phosphates and determine the chain length of polyphosphates. |

| Auger Electron Spectroscopy (AES) | Offers high-resolution elemental mapping of the tribofilm, revealing the spatial distribution of phosphorus, oxygen, and iron across the wear track. |

| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to analyze the chemical structure of the phosphate species within the lubricant and, in some cases, the decomposed products, helping to identify the formation of pyrophosphates and other polyphosphates. |

| Infrared (IR) Spectroscopy | Identifies functional groups and can distinguish between different types of phosphate structures (ortho-, pyro-, and polyphosphates) within the film. |

Research on various phosphate esters indicates that the resulting tribofilms are typically amorphous glassy materials. They are primarily composed of iron polyphosphates of varying chain lengths. The organic alkyl groups (in this case, decyl and undecyl) are believed to largely decompose and volatilize during the high-temperature, high-pressure conditions of tribological contact, though some carbonaceous material may be incorporated into the film. The final film's composition and thickness would be dependent on the specific operating conditions such as load, speed, and temperature.

Structural Elucidation and Conformational Analysis of Didecyl Undecyl Phosphate and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the precise structure of phosphate (B84403) esters. These techniques probe the electronic environment of individual atoms, providing data on connectivity, geometry, and stereochemistry.

NMR spectroscopy is a powerful tool for the structural analysis of organophosphorus compounds. By observing ¹H, ¹³C, and ³¹P nuclei, a comprehensive picture of the molecular structure can be assembled. libretexts.org For a molecule such as didecyl undecyl phosphate, the spectra would exhibit characteristic signals for the different alkyl chains and the central phosphate group.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the decyl and undecyl chains. Key expected resonances include a triplet for the terminal methyl (–CH₃) protons, a large multiplet for the methylene (B1212753) (–CH₂–) groups along the alkyl chains, and a multiplet for the methylene groups directly attached to the phosphate oxygen (–CH₂–O–P), which would be shifted downfield due to the electron-withdrawing effect of the phosphate. sci-hub.se

¹³C NMR: The carbon spectrum provides complementary information. Chemical shifts in ¹³C NMR are highly sensitive to the position of functional groups on alkyl chains. semanticscholar.org One would expect to observe signals for the terminal methyl carbons, distinct signals for the various methylene carbons within the chains, and a downfield signal for the carbon atom bonded to the phosphate ester oxygen (C-O-P). researchgate.netmdpi.com

³¹P NMR: ³¹P NMR is particularly diagnostic for phosphate esters. huji.ac.il As a tetracoordinated trialkyl phosphate, this compound is expected to show a single resonance in the proton-decoupled ³¹P NMR spectrum. researchgate.net The chemical shift is influenced by the electronic symmetry and the nature of the substituents on the phosphorus atom. researchgate.net For trialkyl phosphates, these shifts typically appear in a characteristic upfield region relative to the 85% H₃PO₄ standard. huji.ac.ilresearchgate.net

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Coupling |

| ¹H | Terminal -CH₃ | ~0.8-0.9 | Triplet |

| Chain -(CH₂)n- | ~1.2-1.6 | Multiplet | |

| -CH₂-O-P | ~3.9-4.1 | Multiplet (coupled to ³¹P) | |

| ¹³C | Terminal -CH₃ | ~14 | Singlet |

| Chain -(CH₂)n- | ~22-32 | Singlet | |

| -CH₂-O-P | ~65-70 | Doublet (due to ²JPC) | |

| ³¹P | (R-O)₃P=O | ~0 to -5 | Singlet |

This table is generated based on typical values for long-chain alkyl phosphates and esters. sci-hub.sesemanticscholar.orgresearchgate.netmdpi.comhuji.ac.il

While this compound itself is achiral at the phosphorus center (due to two identical decyl substituents), many of its analogues possess a stereogenic phosphorus atom. libretexts.orgwiley-vch.de A phosphate triester becomes chiral if all four groups attached to the tetrahedral phosphorus atom, including the phosphoryl oxygen, are different. libretexts.org For instance, a hypothetical decyl undecyl phenyl phosphate would be a chiral molecule.

The determination of the absolute configuration of these P-chiral compounds is a critical aspect of their analysis. A common method involves using chiral solvating agents (CSAs) in conjunction with NMR spectroscopy. wiley-vch.de Commercially available amino acid derivatives can be used to differentiate enantiomers of chiral phosphates, phosphonates, and phosphinates. researchgate.net The CSA forms diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the ³¹P NMR spectrum, allowing for the determination of enantiomeric purity. wiley-vch.deresearchgate.net The stereochemical outcome of reactions at the phosphorus center can also be investigated by incorporating ¹⁷O and ¹⁸O isotopes to create chiral phosphate groups. libretexts.orgacs.org

Conformational Dynamics of Alkyl Phosphate Ester Chains

To understand conformational preferences in phosphate esters, cyclic analogues such as those containing furanose or dioxaphosphorinane rings are often studied. researchgate.net

Dioxaphosphorinanes: These six-membered heterocyclic rings, containing a phosphorus atom, typically adopt a chair conformation. The orientation of the substituents on the ring and the phosphorus atom (axial vs. equatorial) is influenced by steric and stereoelectronic effects. researchgate.net The conformational preferences are often determined through a combination of NMR studies and computational methods. researchgate.net

Furanose Rings: In phosphate esters derived from nucleosides, such as those containing a furanose (ribose or deoxyribose) ring, the ring exists in a dynamic equilibrium between different puckered conformations (e.g., ²E or ³E). researchgate.net The conformation of the sugar ring is coupled to the conformation of the attached phosphodiester backbone.

The conformation of the phosphodiester backbone is defined by the torsion angles around the P-O bonds. In nucleic acids and their analogues, the key rotational angles are denoted as ω' (C3'-O3'-P-O5') and ω (O3'-P-O5'-C5'). pnas.orgnih.gov Semi-empirical energy calculations have shown that rotations around these P-O bonds are considerably restricted. scispace.com For polynucleotides, two major favored conformations exist: a helical conformation and an extended structure with unstacked bases. pnas.orgnih.gov For flexible, acyclic trialkyl phosphates like this compound, the situation is more complex due to the larger number of rotatable bonds. nih.govacs.org However, it is generally observed that longer alkyl chains tend to adopt a more ordered, all-trans conformation to minimize steric strain, especially in self-assembled monolayers. researchgate.net

Spin-spin coupling constants (J-couplings) measured from NMR spectra provide invaluable information about molecular geometry. organicchemistrydata.org In phosphate esters, couplings between ³¹P and ¹H or ¹³C nuclei over two, three, or even four bonds are routinely observed. huji.ac.ilacs.org

³JPOCC Coupling: The three-bond coupling between phosphorus and carbon (³JPOCC) or phosphorus and hydrogen (³JPOCH) is particularly important as its magnitude is dependent on the dihedral angle of the P-O-C-C or P-O-C-H fragment. rsc.org This relationship, analogous to the Karplus equation for H-C-C-H couplings, allows for the determination of preferred rotational conformations around the O-C bond. nih.gov Typical values for ³JPOCC are in the range of 5-10 Hz. huji.ac.il

Other Couplings: Two-bond couplings (²JPOC) are also observed and are typically around 20-30 Hz. huji.ac.il One-bond couplings between phosphorus and a directly attached carbon (¹JPC) are also structurally informative. libretexts.org

Table 2: Typical ³¹P-X J-Coupling Constants in Phosphate Esters

| Coupling Type | Number of Bonds | Typical Value (Hz) | Structural Dependence |

| ¹JPC | 1 | ~125-150 | Hybridization, bond angle |

| ²JPOC | 2 | ~5-10 | P-O-C bond angle |

| ²JPCH | 2 | ~20-30 | P-C-H bond angle |

| ³JPOCC | 3 | ~5-10 | Dihedral angle (Karplus-like) |

| ³JPOCH | 3 | ~5-10 | Dihedral angle (Karplus-like) |

| ⁴JPOCCH | 4 | < 1 | Often not resolved |

This table is compiled from data on various organophosphorus compounds. libretexts.orghuji.ac.ilacs.org

Theoretical and Computational Chemistry Studies on Didecyl Undecyl Phosphate Systems

Reactive Force Field (ReaxFF) Simulations for Complex Decomposition Mechanisms

For larger systems and longer simulation times, ab initio methods can become computationally prohibitive. Reactive force fields, such as ReaxFF, bridge the gap between quantum mechanics and classical molecular dynamics by allowing for the formation and breaking of bonds within a classical framework. researchgate.net

ReaxFF is particularly well-suited for simulating the high-temperature decomposition of complex molecules like didecyl undecyl phosphate (B84403). researchgate.net By simulating the system at elevated temperatures, researchers can observe the initiation and propagation of decomposition reactions in real-time. huji.ac.ilnih.gov These simulations can reveal the primary decomposition products and the complex reaction networks that govern the degradation process. For instance, simulations on similar compounds have shown that decomposition can be initiated by the cleavage of the weakest bonds, followed by a cascade of secondary reactions. nih.gov

ReaxFF employs a charge equilibration (Qeq) method, which allows for the dynamic adjustment of atomic charges in response to the changing molecular environment. doi.orgnih.gov This is particularly important in phosphate ester systems, where the polar P-O bonds lead to significant partial charges on the atoms. The ability to model charge transfer is critical for accurately describing the reactive behavior of these molecules, including their interactions with other molecules and surfaces. doi.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic structure of a system based on its electron density. scispace.com DFT has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying large molecules like didecyl undecyl phosphate. mdpi.com

DFT calculations can provide a wealth of information about the electronic properties of a molecule, including the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. ijcce.ac.irnih.gov These properties are intimately linked to the molecule's reactivity. For example, the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability, while the electrostatic potential can highlight regions of the molecule that are susceptible to nucleophilic or electrophilic attack. mdpi.com By analyzing these electronic descriptors, researchers can predict the reactivity of this compound and understand its interactions with other chemical species.

Advanced Research Applications and Design Principles of Phosphate Esters

Didecyl Undecyl Phosphate (B84403) as an Intermediate in Precision Organic Synthesis

While specific research detailing didecyl undecyl phosphate as a direct intermediate is specialized, the broader class of long-chain alkyl phosphates and chiral phosphoric acids are instrumental in precision organic synthesis. They serve as catalysts and building blocks for creating complex molecules with significant pharmacological relevance.

Phosphate esters play a role in the synthesis of various pharmacologically important compounds. One notable example is the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction used to produce 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgorganic-chemistry.org These compounds are a significant class of calcium channel blockers used commercially in medications for hypertension. wikipedia.orgthermofisher.com The synthesis traditionally involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia. organic-chemistry.org

While not a direct reactant, the principles of phosphate catalysis are relevant. Chiral phosphoric acids (CPAs), derived from phosphate esters, have emerged as powerful organocatalysts in asymmetric synthesis. beilstein-journals.org They can facilitate reactions like the Hantzsch synthesis, guiding the formation of specific stereoisomers, which is crucial for drug efficacy. For instance, CPAs can be used in asymmetric reductive amination with a Hantzsch ester as the hydrogen transfer reagent to achieve high enantioselectivity. beilstein-journals.org The long alkyl chains, such as those in this compound, can influence solubility and steric hindrance, potentially modifying the reaction environment, although this specific application requires further research.

The development of chiral molecules is a cornerstone of modern medicinal chemistry, and phosphate-based compounds are central to this endeavor. Chiral phosphoric acids (CPAs) are highly effective organocatalysts for a wide range of enantioselective transformations. beilstein-journals.orgrsc.org The chirality in these catalysts is typically derived from axially chiral structures like BINOL, which form the backbone of the phosphate ester. beilstein-journals.org

The process involves the transfer of chirality from the catalyst to the substrate, enabling the synthesis of molecules with a specific three-dimensional arrangement. mdpi.com This is critical as different enantiomers of a drug can have vastly different biological activities.

Long-chain alkyl groups can be strategically introduced into chiral ligands to enhance catalytic activity and enantioselectivity. acs.org While this compound itself is not a chiral catalyst, it represents a class of molecules that can be functionalized to create such precursors. For example, long-chain alcohols (like undecyl and decyl alcohol) can be used to synthesize chiral phosphate ligands. These long "pony tails" can influence the catalyst's solubility and create a specific chiral pocket, thereby improving the stereochemical outcome of a reaction. acs.org Glycosyl boranophosphates have also been used as stable intermediates in the solid-phase synthesis of complex chiral biomolecules, highlighting the versatility of phosphate intermediates in asymmetric synthesis. nih.gov

Designing Phosphate Esters for Novel Material Science Applications

The versatility of phosphate esters, including structures like this compound, allows for their application in a wide range of material science contexts. By carefully designing their molecular structure—specifically the nature of the alkyl chains and the ratio of mono- to di-esters—their functional properties can be precisely controlled for use as surfactants, additives for performance enhancement, and flame retardants.

Phosphate esters are a unique class of anionic surfactants whose properties are heavily dependent on their molecular structure, particularly the ratio of monoalkyl phosphate (MAP) to dialkyl phosphate (DAP). cosmeticsciencetechnology.cominnospec.com This ratio can be carefully controlled during synthesis by selecting the phosphating agent (e.g., phosphoric anhydride (B1165640) or polyphosphoric acid) and adjusting process parameters like reactant molar ratios and temperature. researchgate.netlamberti.com

The structural difference between MAP (one hydrophobic alkyl chain) and DAP (two hydrophobic alkyl chains) leads to distinct interfacial behaviors. researchgate.net

High MAP content is generally preferred for applications requiring good detergency, foaming, and wetting. cosmeticsciencetechnology.com

High DAP content is better suited for emulsification. cosmeticsciencetechnology.com

This tailorability allows for the design of surfactants for specific applications. For instance, studies on alkyl phosphate ester mixtures show that the critical micelle concentration (CMC) and surface tension vary significantly with the mono/di ratio and the length of the alkyl chain. researchgate.net For phosphate esters with a high MAP/DAP ratio, the CMC decreases as the alkyl chain length increases. researchgate.net This precise control enables the formulation of specialized surfactants for use in crop protection, pigment dispersions, and emulsion polymerization. lamberti.com

Table 1: Influence of Mono-/Dialkyl Ratio on Surfactant Properties

| Property | Preferred Ester Type | Rationale | Primary Applications |

|---|---|---|---|

| Detergency & Foaming | Monoalkyl Phosphate (MAP) cosmeticsciencetechnology.com | Single hydrophobic tail allows for efficient micelle formation and air-water interface stabilization. | Cleaners, Personal Care Products |

| Emulsification | Dialkyl Phosphate (DAP) cosmeticsciencetechnology.com | Two hydrophobic tails provide a stronger anchor in the oil phase, stabilizing oil-in-water emulsions. | Industrial Lubricants, Cosmetics |

| Wetting | Monoalkyl Phosphate (MAP) innospec.com | Efficiently lowers surface tension to allow liquids to spread across a surface. | Agrochemicals, Coatings |

| Corrosion Inhibition | Monoalkyl Phosphate (MAP) lamberti.com | The polar head group strongly adsorbs onto metal surfaces, forming a protective barrier. | Metalworking Fluids, Coatings |

Phosphate esters have been utilized as highly effective lubricant additives for over 80 years due to their excellent anti-wear properties. mdpi.com They function by reacting chemically with metal surfaces under conditions of high load and temperature, forming a durable, protective film. precisionlubrication.comnbinno.com This sacrificial layer has a lower shear strength than the metal itself, preventing direct metal-to-metal contact, minimizing friction, and reducing wear. koehlerinstrument.com

The mechanism of action involves several steps:

Adsorption : The polar phosphate head group has a strong affinity for metal surfaces and adsorbs onto them. nbinno.com

Reaction : Under boundary lubrication conditions, heat generated by friction triggers a chemical reaction between the phosphate ester and the metal. precisionlubrication.com

Film Formation : This reaction forms a robust, often polymeric, film of metal phosphates (like iron phosphate). precisionlubrication.com This film can range from a few nanometers to several hundred nanometers thick and can transition from a viscous liquid to a glass-like solid, effectively keeping surfaces separated. precisionlubrication.com

As adhesion promoters, phosphate esters are widely used in coatings, adhesives, and paints to improve the bond between a coating and a metal substrate, such as aluminum or steel. lubrizol.comalfa-chemistry.com They work by forming a direct, durable bond with the metal surface, which also enhances corrosion resistance and flexibility. lubrizol.comlubrizol.com This makes them crucial for high-performance applications in the automotive and aerospace industries. alfa-chemistry.com

Table 2: Phosphate Esters as Performance Additives

| Application | Mechanism of Action | Resulting Benefit |

|---|---|---|

| Anti-Wear Additive | Forms a protective, sacrificial film on metal surfaces under heat and pressure. nbinno.comkoehlerinstrument.com | Reduces friction, prevents scuffing and wear of moving parts. nbinno.com |

| Extreme Pressure (EP) Additive | Reacts with metal to form a solid lubricating film at high temperatures. nbinno.com | Prevents welding of surfaces under severe load conditions. koehlerinstrument.com |

| Adhesion Promoter | The phosphate group forms a direct chemical bond with the metal substrate. lubrizol.comlubrizol.com | Improves coating durability, prevents delamination, and enhances corrosion resistance. alfa-chemistry.com |

| Corrosion Inhibitor | Forms a passivating layer on the metal surface, creating a barrier to moisture and oxygen. ul.com | Protects against rust and other forms of corrosion. |

Phosphate esters are widely used as halogen-free flame retardants in a variety of polymers. alfa-chemistry.comfrontiersin.org They can be incorporated as additives, physically mixed with the polymer, or as reactive components that are chemically bonded into the polymer backbone. enke-chem.com Their effectiveness stems from their ability to act in both the condensed (solid) phase and the gas phase during combustion. frontiersin.orgenke-chem.com

Condensed-Phase Mechanism:

Char Formation : Upon heating, phosphate esters decompose to form phosphoric acid. enke-chem.comadditivebz.com This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer to form a stable layer of char on the surface. additivebz.comvaltris.com

Barrier Formation : This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, which slows down pyrolysis and the release of flammable gases. additivebz.comvaltris.com The phosphoric acid can further polymerize into polyphosphoric acid, which forms a viscous, glassy coating over the char, further enhancing this protective effect. alfa-chemistry.comenke-chem.com

Gas-Phase Mechanism:

Flame Inhibition : Some phosphate esters can volatilize or decompose into phosphorus-containing radical species (like PO•) at high temperatures. alfa-chemistry.comadditivebz.com

Radical Quenching : In the gas phase, these PO• radicals act as scavengers, trapping highly reactive H• and HO• radicals that are essential for sustaining the combustion chain reaction. enke-chem.comadditivebz.com This process inhibits the flame and reduces the rate of heat release. enke-chem.com

The specific mechanism that dominates depends on the type of phosphate ester. For example, alkyl aryl phosphates tend to act primarily in the condensed phase to promote charring, while triaryl phosphates are more active in the gas phase. valtris.com

Biologically Inspired Applications of Phosphate Esters

The intricate and highly specific roles of phosphate esters in biological systems have provided a rich source of inspiration for the design of novel synthetic molecules and materials. Researchers have sought to harness the unique properties of these compounds to create advanced materials and systems that mimic biological functions. A key area of this exploration involves the use of synthetic phosphate esters, such as this compound, to replicate the structure and behavior of natural cell membranes and to develop new biomaterials with tailored properties.

Mimicry of Natural Phospholipids (B1166683) and Biological Systems

Natural phospholipids are the fundamental building blocks of cell membranes, forming a lipid bilayer that acts as a selective barrier and a dynamic interface for a multitude of cellular processes. A crucial characteristic of these biological membranes is the asymmetry in the lipid composition of the two leaflets of the bilayer, which is vital for various cellular functions, including signal transduction. nus.edu.sg The specific arrangement and diversity of the acyl chains of these phospholipids are critical in defining the biophysical properties of the membranes. nih.gov

Synthetic phosphate esters with asymmetric alkyl chains, such as this compound, are designed to mimic the structural asymmetry of natural phospholipids. This asymmetry, where the two alkyl chains attached to the phosphate group have different lengths (a decyl chain with 10 carbons and an undecyl chain with 11 carbons in this case), can significantly influence the packing and dynamics of the molecules when they self-assemble into bilayer structures. This mimicry is not merely structural; it aims to replicate the functional properties of natural membranes.

Research on asymmetric glycerophospholipids has demonstrated that the variation in acyl chain length imparts distinctive biophysical properties to lipid bilayers. nih.gov These asymmetric lipids can maintain membrane fluidity and lipid order over a wide range of temperatures, a critical feature for cellular adaptation to environmental changes. nih.gov This property is particularly interesting as it suggests that asymmetry in synthetic phosphate esters could be exploited to create robust and stable artificial membrane systems.

The table below summarizes the key biophysical effects of acyl chain asymmetry in phospholipid bilayers, drawing parallels to the expected behavior of asymmetric dialkyl phosphates like this compound.

| Property | Effect of Asymmetric Alkyl Chains | Potential Implication for this compound |

| Membrane Fluidity | Maintains fluidity over a broad temperature range. nih.gov | Could form stable, fluid bilayers for artificial cells or vesicles. |

| Lipid Packing | Can lead to less ordered packing compared to symmetric chains of similar total length. mdpi.com | May create more dynamic and permeable membrane mimics. |

| Bilayer Thickness | Can influence the overall thickness and interdigitation of the bilayer. taylorfrancis.com | Allows for the tuning of membrane thickness for specific applications. |

| Phase Behavior | Can substitute for unsaturated lipids in maintaining phase properties of ternary lipid bilayers. nih.gov | Offers a route to create stable mixed-lipid systems for drug delivery. |

The study of how asymmetry in the alkyl chains affects the material properties of bilayer membranes has shown that it can lead to a reduction in the area stretch modulus compared to symmetric chains. nih.gov This suggests that membranes formed from this compound might exhibit greater flexibility and deformability, which could be advantageous in applications requiring dynamic membrane properties.

Investigations in Biomaterials Development

The ability of phosphate esters to interact strongly with metal oxide surfaces has made them promising candidates for the surface modification of biomaterials. Self-assembled monolayers (SAMs) of alkyl phosphates can be formed on materials like titanium oxide, a common material for biomedical implants. nih.gov The length of the alkyl chains plays a significant role in the ordering and packing density of these monolayers. nih.gov

The development of biocompatible interfaces is a critical aspect of biomaterials science. Asymmetric phospholipids have been shown to create unique biophysical environments at the membrane surface. nih.gov By extension, a surface coated with this compound could present a biomimetic interface that influences protein adsorption and cell adhesion in a controlled manner.

The table below outlines potential research directions and applications for this compound in the field of biomaterials, based on the properties of similar phosphate esters.

| Application Area | Potential Role of this compound | Rationale based on Analogous Systems |

| Biocompatible Coatings | Formation of self-assembled monolayers on implant surfaces to improve biocompatibility. | Alkyl phosphates form ordered monolayers on metal oxides, and asymmetry may influence protein-surface interactions. nih.gov |

| Drug Delivery Systems | Component of liposomal or micellar drug carriers, with the asymmetry potentially affecting drug loading and release. | Amphiphilic polyphosphoesters with varying alkyl chain lengths have shown potential as drug carriers. mdpi.com |

| Biosensor Interfaces | Creation of a stable, biomimetic lipid bilayer on a sensor surface for studying membrane protein function. | Bicelles, which are nanoaggregates of long- and short-chain phospholipids, are used as membrane mimetics for studying membrane proteins. mdpi.com |

| Tissue Engineering Scaffolds | Surface modification of scaffolds to present specific biochemical cues to cells. | The surface properties of biomaterials can be tailored using self-assembled monolayers to control cellular responses. |

Further research into the synthesis and characterization of this compound and its self-assembly behavior is necessary to fully realize its potential in these biologically inspired applications. The unique properties arising from its asymmetric structure make it a compelling candidate for the development of advanced biomaterials that more closely mimic the complexity and functionality of natural biological systems.

Environmental Dynamics and Mechanistic Transformations of Phosphate Esters

Environmental Release Pathways and Distribution Models

Organophosphate esters (OPEs) are not chemically bound to the materials in which they are used, allowing them to be released into the environment through volatilization, leaching, and abrasion researchgate.net. The primary pathways for their entry into the environment include industrial discharges, emissions from wastewater treatment plants (WWTPs), and atmospheric deposition researchgate.netnih.gov. Due to their chemical properties, OPEs are ubiquitously found in various environmental compartments, including water, soil, sediment, and air.

The distribution of OPEs in the environment is largely influenced by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). For instance, quaternary ammonium (B1175870) compounds like didecyl dimethyl ammonium chloride (DDAC), which share some structural similarities with the alkyl chains of Didecyl undecyl phosphate (B84403), have very low vapor pressure and tend to sorb strongly to sewage sludge, sediments, and soils nih.govresearchgate.net. This sorption behavior significantly affects their mobility and bioavailability in the environment. Consequently, the primary environmental sinks for such long-chain compounds are expected to be aquatic sediments and soils amended with biosolids from wastewater treatment nih.gov.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of phosphate esters in the environment.

The hydrolysis of the phosphodiester bond is a critical reaction in various chemical and biological systems researchgate.net. Generally, these bonds are highly resistant to spontaneous hydrolysis researchgate.net. The rate of hydrolysis is influenced by factors such as pH and temperature. For example, the hydrolysis of some phosphate esters has been shown to be catalyzed by both acids and bases nih.gov.

The stability of phosphate esters to hydrolysis can be significant. For instance, studies on didecyl dimethyl ammonium chloride (DDAC) have shown it to be stable to hydrolysis in sterile, buffered solutions at pH 5, 7, and 9 over a 30-day period at 25°C epa.gov. While linear regression analysis provided estimated half-lives, they were based on minimal degradation epa.gov. In another study, the aerobic half-life of DDAC in flooded river water was determined to be 180 days regulations.gov.

The table below presents hydrolysis half-life data for a related compound, didecyl dimethyl ammonium chloride (DDAC), under different conditions.

| pH | Temperature (°C) | Half-life (days) | Reference |

| 5 | 25 | 368 (estimated) | epa.gov |

| 7 | 25 | 175 (estimated) | epa.gov |

| 9 | 25 | 506 (estimated) | epa.gov |

| Aerobic Aquatic | - | 180 | regulations.govepa.gov |

| Anaerobic Aquatic | - | 261 | regulations.gov |

Note: Data is for didecyl dimethyl ammonium chloride (DDAC) and serves as an example for long-chain alkyl compounds.

Photolysis, or the chemical decomposition of compounds by light, is another important abiotic degradation pathway for organic pollutants in surface waters and on soil surfaces irjet.net. The process involves the absorption of a photon, leading to molecular excitation and subsequent degradation reactions irjet.net. These reactions can include isomerization, dealkylation, ester cleavage, and oxidation irjet.net.

The efficiency of photolytic degradation can be enhanced by the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate highly reactive radicals, such as hydroxyl radicals (•OH) irjet.netmdpi.com. For some OPEs, direct photodecomposition under UV and solar irradiation is limited if their side-chain alkyl groups lack chromophores that absorb light mdpi.com. In such cases, the addition of oxidants like hydrogen peroxide (H₂O₂) can significantly improve degradation rates mdpi.comresearchgate.net. Studies on DDAC have shown it to be stable to photolysis in a pH 7 buffered solution after 30 days of continuous exposure to a xenon lamp epa.gov.

Biotic Transformation and Biodegradation Pathways

Microbial activity is a primary driver for the degradation of phosphate esters in the environment.

Microorganisms have evolved diverse metabolic pathways to utilize organophosphorus compounds as a source of phosphorus or carbon oup.comnih.gov. The initial and most significant step in the detoxification of many organophosphate esters is the hydrolysis of the P-O-alkyl or P-O-aryl bonds oup.com. This process can be carried out by a wide range of bacteria and some fungi oup.com.

The rate of biodegradation can be influenced by environmental conditions and the specific structure of the OPE. For instance, in coastal sediments, the degradation of OPEs was found to be significantly enhanced under biotic conditions compared to abiotic conditions, with half-lives ranging from 16.8 to 46.8 days for biotic degradation versus 23.3 to 77.0 days for abiotic degradation researchgate.netnih.gov. The biodegradation of polyfluoroalkyl phosphates (PAPs), for example, involves the hydrolysis of the phosphate ester linkages to produce fluorotelomer alcohols (FTOHs), which are then further transformed acs.org.

The table below shows a comparison of half-lives for various organophosphate esters under abiotic and biotic conditions in coastal sediments.

| Compound | Abiotic Half-life (days) | Biotic Half-life (days) | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | 77.0 | 46.8 | researchgate.netnih.gov |

| Tris(isobutyl) phosphate (TiBP) | 50.6 | 22.9 | researchgate.netnih.gov |

| Tris(n-butyl) phosphate (TnBP) | 52.1 | 21.4 | researchgate.netnih.gov |

Note: This data illustrates the enhanced degradation of OPEs in the presence of microbial communities.

However, some long-chain alkyl compounds can be persistent. For example, DDAC was found to be stable with very little degradation in aerobic soils over a one-year metabolism study, with a calculated half-life of 1,048 days regulations.gov. Similarly, in aerobic aquatic metabolism studies, the half-life of DDAC in sediment was extremely long epa.gov. The biodegradability of such compounds can be variable and is influenced by factors like concentration, alkyl chain length, and the characteristics of the microbial population regulations.gov.

Specific enzymes play a crucial role in the biotransformation of phosphate esters. Phosphatases and phosphotriesterases are key enzymes that catalyze the hydrolysis of these compounds oup.comfraunhofer.de. These enzymes can cleave the stable phosphodiester bonds, significantly accelerating a reaction that would otherwise take years researchgate.net.

Alkaline phosphatase, for example, is a well-studied enzyme that facilitates phosphoester hydrolysis through a mechanism involving divalent cations to orient the substrate and a water molecule in the active site rsc.org. The enzymatic hydrolysis of phosphate esters is a green technology that allows for the cleavage of these bonds under mild, aqueous conditions fraunhofer.de.

The process of enzymatic biotransformation involves several steps, including the activation of a nucleophile, formation and stabilization of an intermediate state, and the departure of the leaving group researchgate.net. Enzymes can be highly efficient; for instance, some engineered enzymes have been shown to achieve 99% degradation of certain OPEs within 24 hours mdpi.com.

Environmental Transport and Bioaccumulation Potential of Phosphate Esters

The environmental journey of phosphate esters (OPEs), including Didecyl undecyl phosphate, is dictated by a combination of their inherent physicochemical properties and the characteristics of the surrounding environmental compartments. Their transport through soil, water, and air, along with their potential to accumulate in living organisms, are critical aspects of their environmental profile.

The mobility and distribution of OPEs in the environment are largely governed by their water solubility, vapor pressure, and partitioning behavior between different phases, such as water and organic carbon in soil or sediment, and water and lipids in organisms. mdpi.com Long-range environmental transport of OPEs can occur via the atmosphere and ocean currents, distributing them from industrialized areas to more remote locations, including the open ocean and the Arctic. ifremer.frifremer.fr

In aquatic environments, the behavior of OPEs is influenced by their solubility and tendency to adsorb to particulate matter. OPEs with lower water solubility have a greater propensity to adsorb to sediments. mdpi.com Some OPEs can enter sediment by binding with suspended materials like plankton and settling through gravity. mdpi.com Rivers act as significant conduits for the transport of OPEs from terrestrial sources to marine ecosystems. mdpi.com

Physicochemical Properties Influencing Environmental Fate (Estimated for Analogue: Di-n-dodecyl phosphate)

| Property | Value | Interpretation |

| Log Kow | 10.2 | Indicates a very high tendency to partition into fatty tissues and organic matter, suggesting a high potential for bioaccumulation and strong adsorption to soil and sediment. |

| Koc | 2.7 x 10⁶ | Suggests the compound is expected to be immobile in soil, with a very strong tendency to adsorb to soil organic carbon. |

| BCF | 3.2 | Indicates a low potential for bioconcentration in aquatic organisms despite the high Log Kow. This discrepancy can sometimes be attributed to factors like low bioavailability or rapid metabolism in the organism. |

Data is estimated for the analogue compound di-n-dodecyl phosphate. nih.gov

Research Findings on Environmental Dynamics

Research into the environmental fate of OPEs reveals a complex picture. Their wide range of chemical structures leads to varied behaviors in the environment. ifremer.fr For instance, chlorinated OPEs tend to be more hydrophilic compared to non-chlorinated ones. mdpi.com

Studies on long-chain alkyl phosphates, which are structurally analogous to this compound, indicate a strong affinity for particulate matter and sediment in aquatic systems. The estimated high Koc value for di-n-dodecyl phosphate suggests that once introduced into the soil, this compound would likely be immobile, binding strongly to organic matter. nih.gov This reduces the likelihood of it leaching into groundwater. However, soil mobility can be influenced by various factors, including soil type, pH, and the presence of other organic matter.

Regarding bioaccumulation, the estimated low BCF for the analogue di-n-dodecyl phosphate is noteworthy, especially given its high Log Kow. nih.gov This suggests that while the compound has a high affinity for lipids, other factors may limit its accumulation in aquatic organisms. This could include limited uptake from the environment or efficient metabolic processes that break down the compound within the organism. It is important to note that some OPEs have been observed to have biomagnification potential, meaning they can be transferred up the food chain from lower to higher trophic level organisms. nih.gov

Future Research Directions and Interdisciplinary Opportunities

High-Throughput Screening and Combinatorial Synthesis of Phosphate (B84403) Ester Libraries

The synthesis and screening of large libraries of compounds have revolutionized drug discovery and materials science. Applying these strategies to phosphate esters, including structural variants of "Didecyl undecyl phosphate," holds immense potential for identifying new molecules with enhanced properties.

Detailed Research Findings:

Combinatorial chemistry techniques enable the rapid synthesis of a diverse range of organophosphorus compounds. nih.gov These methods can be broadly categorized into solid-phase synthesis, solution-phase synthesis, and solvent-free synthesis. nih.gov For phosphate esters, this involves the systematic variation of the alcohol moieties attached to the phosphate core. For instance, a library could be generated by reacting a phosphorus precursor with a wide array of alcohols, including decyl and undecyl alcohol, under various conditions to produce a spectrum of mono-, di-, and tri-substituted phosphate esters.

High-throughput screening (HTS) can then be employed to rapidly evaluate the properties of these libraries. For example, in the context of developing new surfactants or emulsifiers, HTS could be used to assess surface tension, critical micelle concentration, and emulsification efficiency. In the agricultural sector, where phosphate esters are used as adjuvants, HTS could screen for enhanced pesticide delivery or stability in complex formulations. shreechem.in

Interactive Data Table: Example of a Combinatorial Library of Dialkyl Phosphates

| Entry | Alcohol 1 | Alcohol 2 | Resulting Phosphate Ester | Potential Application Area |

| 1 | Decyl Alcohol | Decyl Alcohol | Didecyl phosphate | Lubricant Additive, Surfactant |

| 2 | Decyl Alcohol | Undecyl Alcohol | This compound | Emulsifier, Corrosion Inhibitor |

| 3 | Undecyl Alcohol | Undecyl Alcohol | Diundecyl phosphate | Wetting Agent, Dispersant |

| 4 | Octyl Alcohol | Dodecyl Alcohol | Octyl dodecyl phosphate | Antistatic Agent |

This combinatorial approach, coupled with HTS, significantly accelerates the discovery of new phosphate esters with optimized performance for specific applications, moving beyond the traditional one-at-a-time synthesis and testing paradigm.

Integration of Phosphate Ester Chemistry with Nanoscience and Nanotechnology

The unique properties of phosphate esters make them ideal candidates for integration with nanoscience and nanotechnology. Their ability to act as ligands, stabilizers, and functional coatings for nanoparticles opens up new avenues for creating advanced materials.

Detailed Research Findings:

Phosphate esters can be used to functionalize the surface of nanoparticles, imparting desirable properties such as improved dispersion in various media and enhanced stability. For example, in the creation of nano-sized barium titanate suspensions for electronic applications, phosphate esters have been shown to be effective dispersants. researchgate.net The choice of the alkyl chain length and the number of ester groups can be tailored to optimize adsorption onto the nanoparticle surface and ensure steric stabilization. researchgate.net

Furthermore, the hydrolysis of phosphate esters can be catalyzed by inorganic iron oxide nanoparticles, demonstrating an enzyme-like activity. nih.govresearchgate.net This finding is significant for understanding the role of inorganic nanoparticles in biogeochemical processes and has potential applications in designing novel biocatalysts. nih.govresearchgate.net The interaction between phosphate esters and mineral surfaces is also a critical area of study in environmental science, influencing the fate and transport of these compounds in soil and water. acs.org

Interactive Data Table: Applications of Phosphate Esters in Nanotechnology

| Application Area | Role of Phosphate Ester | Example Nanomaterial | Benefit |

| Electronics | Dispersant | Barium Titanate (BaTiO₃) | Stable, high-concentration suspensions for thin film fabrication researchgate.net |

| Biocatalysis | Substrate | - | Catalytic hydrolysis by iron oxide nanoparticles nih.govresearchgate.net |

| Drug Delivery | Component of Niosomes | - | Formation of vesicles for encapsulating therapeutic agents caymanchem.com |

| Cosmetics | Emulsifying Agent | - | Creation of stable nano-emulsions for cosmetic formulations caymanchem.com |

The synergy between phosphate ester chemistry and nanotechnology is a rapidly growing field that promises to deliver innovative solutions in areas ranging from advanced materials to environmental remediation and medicine.

Green Chemistry Approaches in Phosphate Ester Production and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of phosphate esters to minimize their environmental impact. This includes the use of renewable feedstocks, solvent-free reaction conditions, and the design of biodegradable products.

Detailed Research Findings:

Traditional methods for synthesizing phosphate esters often involve the use of harsh reagents like phosphorus pentoxide or polyphosphoric acid. ethox.com Green chemistry approaches focus on developing milder and more sustainable synthetic routes. This can include enzyme-catalyzed synthesis, which offers high selectivity and operates under mild conditions. The use of ultrasound and microwave-assisted synthesis can also lead to shorter reaction times and reduced energy consumption. rsc.org

In terms of applications, there is a growing demand for biodegradable phosphate esters. For instance, Lubrhophos® LF800 is an example of an eco-friendly phosphate ester anti-wear additive for lubricants that is readily biodegradable and non-toxic to the environment. syensqo.com The design of such molecules involves careful selection of the alcohol moieties to ensure that the final product can be broken down by microorganisms. Phosphate esters are also being explored as sustainable alternatives to silicone-based release coatings in the paper industry, as they can be more easily repulped and recycled. researchgate.net

Interactive Data Table: Green Chemistry Strategies for Phosphate Esters

| Green Chemistry Principle | Application in Phosphate Ester Chemistry | Example |

| Use of Renewable Feedstocks | Synthesis from fatty alcohols derived from plant oils. | - |

| Atom Economy | High-yield synthesis methods that minimize byproducts. | Catalytic phosphorylation reactions. |

| Safer Solvents and Auxiliaries | Solvent-free synthesis or use of benign solvents like water. | Microwave-assisted synthesis without a solvent. rsc.org |

| Design for Energy Efficiency | Use of microwave or ultrasound to reduce reaction times and energy input. rsc.org | - |

| Design for Degradation | Incorporating biodegradable alkyl chains into the phosphate ester structure. | Development of biodegradable lubricants and surfactants. syensqo.com |

| Catalysis | Use of biocatalysts (enzymes) or other efficient catalysts to improve reaction efficiency. | Enzyme-catalyzed esterification. |

The adoption of green chemistry principles is crucial for the long-term sustainability of phosphate ester production and use, ensuring that these valuable chemicals can be employed with minimal environmental consequence.

Development of Predictive Models for Structure-Activity Relationships in Phosphate Esters

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, can significantly accelerate the design of new phosphate esters with desired properties. By establishing a mathematical relationship between the chemical structure and the activity of a compound, these models can guide the synthesis of new molecules and reduce the need for extensive experimental testing.

Detailed Research Findings:

QSAR models are developed by correlating molecular descriptors (physicochemical properties derived from the chemical structure) with a specific biological or chemical activity. For phosphate esters, these activities could include their performance as surfactants, lubricants, or corrosion inhibitors. For example, a QSAR model could be developed to predict the emulsification efficiency of a series of phosphate esters based on descriptors such as the length and branching of the alkyl chains, the number of ester groups, and electronic properties of the molecule.

The development of such models relies on the availability of high-quality experimental data for a diverse set of phosphate esters. nih.gov Once a robust model is established, it can be used to virtually screen large libraries of hypothetical phosphate ester structures and prioritize the most promising candidates for synthesis. This approach has been successfully applied in other areas of chemistry, such as drug discovery, to predict the activity of new compounds. nih.govnih.gov The reactivity of phosphate esters can be sensitive to both the nucleophile and the leaving group, and linear free-energy relationships can be used to create predictive models for their reactions. rsc.org

Interactive Data Table: Key Components of a QSAR Model for Phosphate Esters

| Model Component | Description | Example for Phosphate Esters |

| Dataset | A collection of phosphate esters with known activity data. | A series of dialkyl phosphates and their measured surface tension. |

| Molecular Descriptors | Numerical values that characterize the structure of the molecules. | LogP (lipophilicity), molecular weight, number of rotatable bonds, topological polar surface area. |

| Statistical Method | An algorithm used to build the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | The process of assessing the predictive power of the model. | Internal validation (cross-validation) and external validation with a new set of compounds. |

The development of predictive QSAR models for phosphate esters will be a key enabler for the rational design of new molecules with superior performance, reducing the time and cost associated with traditional research and development cycles.

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identify phosphate (P=O stretch: 1250–1300 cm⁻¹) and alkyl chain (C-H stretches: 2800–3000 cm⁻¹) functional groups. Smearing in IR spectra (e.g., near 3460 cm⁻¹) may indicate residual solvents; use vacuum drying to mitigate .

- NMR : ³¹P NMR will show a singlet near 0–5 ppm for the phosphate group. ¹H NMR resolves alkyl chain protons (δ 0.8–1.5 ppm) and methylene groups adjacent to phosphate (δ 3.5–4.5 ppm).

What advanced strategies resolve contradictions in phosphate quantification data for this compound?

Advanced Research Focus

Discrepancies often arise from matrix interference or calibration errors. Methodological solutions include:

- Standard Curve Validation : Use Microsoft Excel’s LINEST function to calculate slope, intercept, and R² for linear regression. Exclude outliers using Grubbs’ test (α=0.05) .

- Error Propagation : Calculate 95% confidence intervals for triplicate measurements. Compare with literature values (e.g., USP standards for phosphate buffers ).

- Matrix-Matched Calibration : Prepare standards in the same solvent system as samples to account for ionic strength effects.

How does this compound interact with lipid bilayers, and how can these interactions be experimentally modeled?

Advanced Research Focus

this compound, as an amphiphile, integrates into lipid bilayers via hydrophobic alkyl chains and polar phosphate headgroups. Experimental approaches:

- Dynamic Light Scattering (DLS) : Measure critical micelle concentration (CMC) in phosphate-buffered saline (pH 7.4) .

- Langmuir Trough Assays : Monitor surface pressure-area isotherms to assess monolayer stability.

- Fluorescence Anisotropy : Use DPH probes to evaluate membrane fluidity changes upon incorporation .

What experimental conditions affect the stability of this compound in aqueous buffers?

Advanced Research Focus

Stability is pH- and ionic-strength-dependent:

- pH Effects : At pH > 8, hydrolysis of phosphate esters accelerates. Use 20 mM sodium phosphate buffer (pH 7.0–7.5) for long-term storage .

- Ionic Strength : High salt (e.g., 1M NaCl) may induce aggregation. Filter samples through 0.22 µm membranes pre- and post-experiment.

- Temperature : Store at –20°C for >6 months; avoid repeated freeze-thaw cycles .

How can this compound be applied in chiral separation techniques?

Advanced Research Focus

Its amphiphilic structure enables use in micellar electrokinetic chromatography (MEKC):

- Method Design : Prepare running buffers with 10–50 mM this compound, 20 mM borate (pH 9.2).

- Resolution Optimization : Adjust surfactant concentration to balance enantioselectivity and analysis time. For example, 25 mM surfactant resolves binaphthol enantiomers (Rs > 1.5) .

- Validation : Compare retention factors (k') with racemic standards and calculate selectivity (α) using USP protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.